molecular formula C17H20N4O B3918255 N-methyl-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide

N-methyl-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No. B3918255
M. Wt: 296.37 g/mol
InChI Key: GYWAPTIYMBUEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide, commonly known as MMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPP belongs to the class of pyrrolidine carboxamide derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of MMPP is not fully understood. However, it is believed that MMPP exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. MMPP may also inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. Furthermore, MMPP may inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
MMPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MMPP can inhibit the production of pro-inflammatory cytokines, such as IL-6, TNF-α, and IL-1β, by immune cells. MMPP has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses. In vivo studies have shown that MMPP can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMPP in lab experiments is its high purity and stability. MMPP can be easily synthesized in high yield and purity, making it an ideal compound for research purposes. Additionally, MMPP has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. However, one of the limitations of using MMPP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on MMPP. One potential direction is to investigate the use of MMPP as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of MMPP as a potential anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to understand the mechanism of action of MMPP and its potential side effects.

Scientific Research Applications

MMPP has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-viral agent. MMPP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), in vitro and in vivo. MMPP has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MMPP has been shown to inhibit the replication of hepatitis B virus (HBV) and human immunodeficiency virus (HIV).

properties

IUPAC Name

N-methyl-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-10-15(21-9-8-14(11-21)17(22)18-2)20-16(19-12)13-6-4-3-5-7-13/h3-7,10,14H,8-9,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWAPTIYMBUEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCC(C3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Reactant of Route 3
N-methyl-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-methyl-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.